molecular formula C18H21F2N3O2 B8026416 Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate

Cat. No.: B8026416
M. Wt: 349.4 g/mol
InChI Key: RILNCQKFRFCOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with fluorine atoms at positions 6 and 8, a piperazine ring at position 4, and a butyl ester group at position 2. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds .

Scientific Research Applications

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperazine ring enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate include other quinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the piperazine ring and fluorine atoms contribute to its high binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

butyl 6,8-difluoro-4-piperazin-1-ylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-2-3-8-25-18(24)15-11-16(23-6-4-21-5-7-23)13-9-12(19)10-14(20)17(13)22-15/h9-11,21H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILNCQKFRFCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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